molecular formula C7H9ClN2S2 B1388278 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride CAS No. 1185303-27-8

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

Cat. No. B1388278
M. Wt: 220.7 g/mol
InChI Key: BJIYDQQEUJSQRO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride, also known as 5,6-DMTH-2-HCl, is an organic compound with a wide range of applications in scientific research. It has been used for decades to study the biochemical and physiological effects of drugs and other compounds, as well as for the synthesis of a variety of compounds. 5,6-DMTH-2-HCl has been used in a variety of studies, including pharmacological studies, drug design, and drug metabolism. In addition, 5,6-DMTH-2-HCl has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Mechanism Of Action

The mechanism of action of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a biochemical reaction. This reaction leads to the production of various hormones and other compounds, which then have an effect on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl are not fully understood. However, it is believed that the compound has an effect on the production of various hormones and other compounds. It is also believed to have an effect on the metabolism of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The use of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is easy to use and can be used in a variety of experiments. However, there are some limitations to the use of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl in lab experiments. For example, the compound can be toxic if it is not handled properly, and it can produce a variety of unwanted side effects.

Future Directions

There are several potential future directions for the use of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl. One potential direction is the development of new drugs and other compounds that can be synthesized using the compound. Additionally, the compound could be used to study the biochemical and physiological effects of drugs and other compounds, as well as for the synthesis of a variety of compounds. Finally, the compound could be used to study the metabolism of drugs and other compounds, as well as for the synthesis of new drugs and other compounds.

Scientific Research Applications

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In addition, 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochlorideCl has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used in pharmacological studies, drug design, and drug metabolism.

properties

IUPAC Name

5,6-dimethylthieno[2,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.ClH/c1-3-4(2)10-6-5(3)11-7(8)9-6;/h1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYDQQEUJSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662973
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

CAS RN

1185303-27-8
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

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